![molecular formula C13H12N4O8 B14475957 Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate CAS No. 65880-16-2](/img/structure/B14475957.png)
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate is a chemical compound known for its unique structure and reactivity It is a derivative of hydrazine and contains a dinitrophenyl group, which is known for its electron-withdrawing properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate typically involves the reaction of hydrazine with 2,4-dinitrochlorobenzene. The electron-accepting effect of the nitro groups makes the chloride easy to displace, facilitating the formation of the hydrazine derivative . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives. Substitution reactions typically result in the formation of substituted hydrazine derivatives .
Applications De Recherche Scientifique
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate involves its interaction with carbonyl compounds. The compound reacts with aldehydes and ketones to form hydrazones, which are stable and can be easily detected. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the reactivity of the hydrazine moiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in the detection of carbonyl compounds.
2,4-Dinitrophenol: Another related compound known for its use as a protonophore in biological systems.
Uniqueness
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate is unique due to its specific structure, which combines the properties of hydrazine and dinitrophenyl groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
65880-16-2 |
|---|---|
Formule moléculaire |
C13H12N4O8 |
Poids moléculaire |
352.26 g/mol |
Nom IUPAC |
dimethyl 4-[(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate |
InChI |
InChI=1S/C13H12N4O8/c1-24-12(18)6-5-10(13(19)25-2)15-14-9-4-3-8(16(20)21)7-11(9)17(22)23/h3-7,14H,1-2H3 |
Clé InChI |
MYSSXLZQTMTKMY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


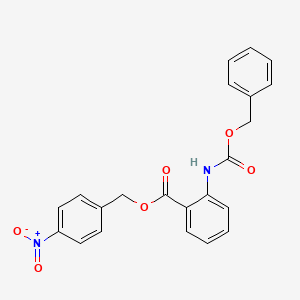

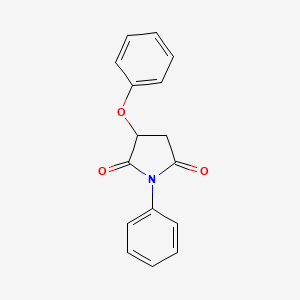

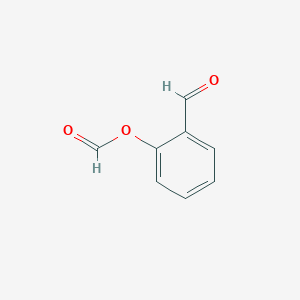


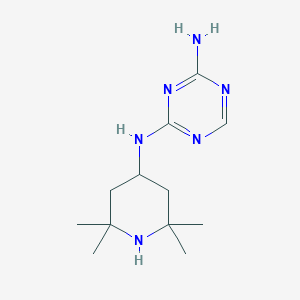
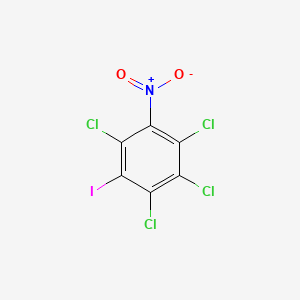
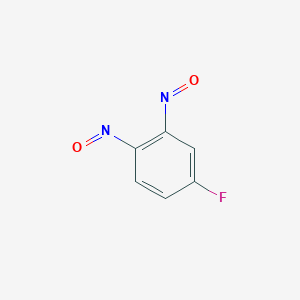
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
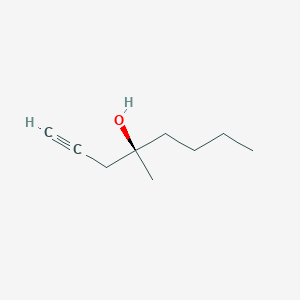

![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
